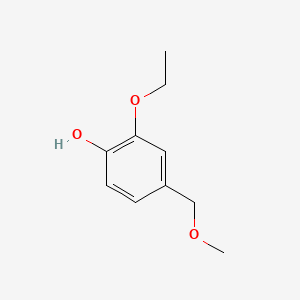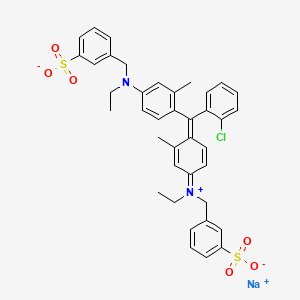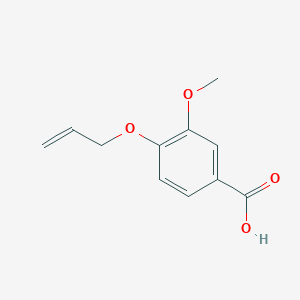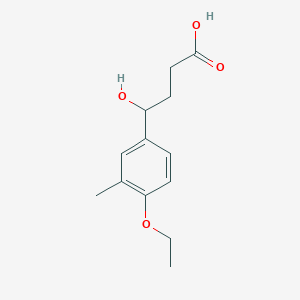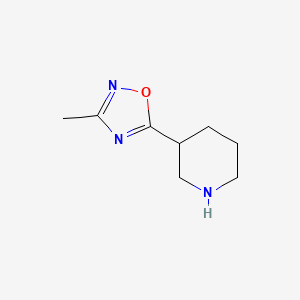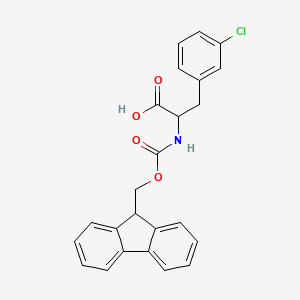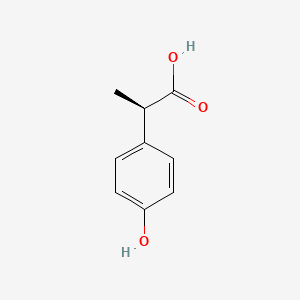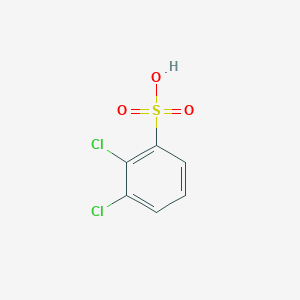
Deuterium fluoride
Descripción general
Descripción
Deuterium fluoride (DF) is a chemical compound that consists of one deuterium atom and one fluorine atom. It is a heavy isotope of hydrogen fluoride (HF) and is used in various scientific research applications. DF is a corrosive and toxic gas that is soluble in water and other polar solvents. It is mostly used as a laser medium and as a reactant in chemical synthesis.
Aplicaciones Científicas De Investigación
Chemical Reaction Dynamics and Solvent Interactions
The study of deuterium fluoride's formation and behavior in solution provides insights into the dynamics of chemical reactions and energy transfer processes. For instance, Dunning et al. (2015) employed infrared spectroscopy to investigate the solution-phase formation of deuterium fluoride from fluorine atoms, revealing that DF vibrates for an extended period before its energy dissipates to the surrounding solvent molecules. This study underscores the resilience of gas-phase reaction dynamics even in polar organic solvents, with the vibrational relaxation of DF and solvent restructuring extending over more than 10 picoseconds, challenging the assumption of immediate energy dissipation in solution-phase reactions (Dunning et al., 2015).
Role in Nuclear Physics and Fusion Research
Deuterium fluoride has been pivotal in nuclear physics, particularly in nuclear fusion research. It has been used in the development of high-power lasers, microwaves, and other technologies crucial for advancing fusion energy. The stability and non-radioactivity of deuterated compounds, such as deuterium fluoride, make them invaluable in various applications, including biomedical research, pharmaceuticals, and new material development. This broad utility highlights the material's significance beyond its initial military and energy applications, offering potential advancements in civilian technologies (Liu & Liu, 2019).
Insights into Molecular Structure and Dynamics
Research on the structure and behavior of liquid and supercritical deuterium fluoride provides fundamental insights into molecular interactions and the properties of substances under extreme conditions. For example, Pfleiderer et al. (2000) conducted neutron diffraction studies on deuterium fluoride across various states, contributing to our understanding of intra- and intermolecular structures and their dependence on temperature and density. This research not only deepens our knowledge of DF but also informs broader scientific inquiries into molecular dynamics and fluid properties under varying conditions (Pfleiderer et al., 2000).
Mecanismo De Acción
Target of Action
Deuterium fluoride, also known as [2H]hydrogen fluoride, is primarily used in the production of deuterium fluoride (DF) lasers . The primary target of deuterium fluoride is the laser system where it acts as a working substance . These lasers are often used in military applications for developing air and missile defense weapon systems .
Mode of Action
The mode of action of deuterium fluoride involves its interaction with fluorine radicals. During the operation of a DF laser, ethylene is burned in the presence of nitrogen trifluoride in a combustion chamber, which produces free excited fluorine radicals . The mixture of deuterium and helium gas is then injected into an exhaust stream via a nozzle. The deuterium molecules react with the fluorine radicals to produce excited deuterium fluoride . The excited molecules further undergo stimulated emission in the optical resonating laser region .
Biochemical Pathways
The biochemical pathways involved in the action of deuterium fluoride are primarily related to the production of lasers. The reaction between deuterium molecules and fluorine radicals leads to the production of excited deuterium fluoride, which is crucial for the generation of laser light .
Pharmacokinetics
Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . It has been found that deuteration can slow down the metabolic process and improve the half-life of the drugs . This can lead to improved effectiveness of therapeutics of drugs by prolonging the residence time of the drug in plasma to achieve greater efficacy and alter the rate of metabolism to afford greater tolerability .
Result of Action
The primary result of the action of deuterium fluoride is the production of laser light. The DF laser is a chemical laser formed by a mixture of fluorine and deuterium gas under controlled conditions . The wavelength of light produced by the DF laser is longer than that of other conventional HF lasers, which facilitates more effective laser transmission .
Action Environment
The action of deuterium fluoride is influenced by the controlled conditions under which it is used. The production of DF lasers requires specific environmental conditions, including the presence of nitrogen trifluoride and a combustion chamber . The ability of DF lasers to rapidly discard waste heat by convective flow of exhaust gases and store high levels of energy makes them suitable for use in various environments .
Propiedades
IUPAC Name |
(2H)fluorane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH/h1H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYYFGTRYWZRS-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032281 | |
| Record name | Deuterium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
21.01250494 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterium fluoride | |
CAS RN |
14333-26-7 | |
| Record name | Hydrofluoric acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H]hydrogen fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

